molecular formula C4HF3NNaO B7853101 Sodium; 1-cyano-3,3,3-trifluoro-propen-2-olate

Sodium; 1-cyano-3,3,3-trifluoro-propen-2-olate

Cat. No.: B7853101
M. Wt: 159.04 g/mol
InChI Key: ZYBXILZNFAAFLJ-SPNQZIMRSA-M
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Description

Sodium; 1-cyano-3,3,3-trifluoro-propen-2-olate: is an organofluorine compound with the molecular formula C4HF3NNaO . This compound is characterized by the presence of a trifluoromethyl group and a cyano group attached to a propen-2-olate structure. It is commonly used as a building block in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium; 1-cyano-3,3,3-trifluoro-propen-2-olate typically involves the reaction of 3,3,3-trifluoropropene with sodium cyanide under controlled conditions. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the nucleophilic addition of the cyanide ion to the propen-2-olate structure.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Sodium; 1-cyano-3,3,3-trifluoro-propen-2-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium; 1-cyano-3,3,3-trifluoro-propen-2-olate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential use in the development of biologically active molecules and pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium; 1-cyano-3,3,3-trifluoro-propen-2-olate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by stabilizing negative charges and facilitating the formation of reactive intermediates. The cyano group also plays a crucial role in the compound’s reactivity by acting as an electron-withdrawing group, which influences the overall reactivity and stability of the molecule.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a trifluoromethyl group and a cyano group, which impart distinct chemical properties and reactivity. This combination makes it a valuable building block in organic synthesis and a versatile reagent in various chemical reactions.

Properties

IUPAC Name

sodium;(Z)-1-cyano-3,3,3-trifluoroprop-1-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO.Na/c5-4(6,7)3(9)1-2-8;/h1,9H;/q;+1/p-1/b3-1-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBXILZNFAAFLJ-SPNQZIMRSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C#N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\[O-])\C#N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3NNaO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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